2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride
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Overview
Description
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with a complex structure, characterized by its imidazo[1,2-a]pyridine core and a tert-butyl group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and aldehydes or ketones. The tert-butyl group is introduced through a subsequent alkylation step.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride: Similar structure with a different position of the carboxylic acid group.
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: Similar core structure but with an amine group instead of a carboxylic acid.
tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: Similar core structure with an ester group instead of a carboxylic acid.
Uniqueness: 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H19ClN2O2 |
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Molecular Weight |
258.74 g/mol |
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)10-9(11(15)16)14-7-5-4-6-8(14)13-10;/h4-7H2,1-3H3,(H,15,16);1H |
InChI Key |
KVGLENNLYQWMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCCCC2=N1)C(=O)O.Cl |
Origin of Product |
United States |
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